1-(1H-benzo[d]imidazol-5-yl)ethanone

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers optimizing benzimidazole-based lead compounds require consistent, position-specific building blocks. Substituting the 5-acetylbenzimidazole core with 2-acetyl or benzoxazole analogs often results in significant potency loss, as demonstrated in antiviral and anticancer SAR studies. • Reactive 5-acetyl handle enables condensations, reductions, and Grignard reactions for rapid library expansion. • Calculated XLogP3 = 1.5 and TPSA = 45.8 Ų provide a defined lipophilicity baseline for PK modulation. • Direct precursor to 5-acetyl-2-arylbenzimidazoles active against Flaviviridae (BVDV/HCV) with sub-µM EC50. Supplied with full QA documentation; ambient shipping.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 58442-16-3
Cat. No. B1281192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzo[d]imidazol-5-yl)ethanone
CAS58442-16-3
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)N=CN2
InChIInChI=1S/C9H8N2O/c1-6(12)7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11)
InChIKeyPLHBJRPIYKTQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Benzo[d]imidazol-5-yl)ethanone: Key Synthetic Building Block


1-(1H-Benzo[d]imidazol-5-yl)ethanone (also known as 5-acetylbenzimidazole) is a fundamental building block in the benzimidazole family, widely employed in medicinal chemistry and organic synthesis [1]. This compound is characterized by the fusion of a benzene ring to an imidazole ring, featuring an acetyl group at the 5-position of the benzimidazole core . Its primary utility lies in the reactive ketone functionality at the 5-position, which serves as a versatile handle for introducing the benzimidazole pharmacophore into more complex molecules .

1 Synthetic intermediate for benzimidazole derivatization
2 5-position acetyl group as a versatile reactive handle
3 Precursor for pharmacophore introduction in med chem

1-(1H-Benzo[d]imidazol-5-yl)ethanone vs. Analogs: Synthetic Utility


Substituting 1-(1H-benzo[d]imidazol-5-yl)ethanone with another benzimidazole analog can lead to significantly different research outcomes due to its unique structural and electronic properties . Unlike the more common 2-acetylbenzimidazole or unsubstituted benzimidazole, the 5-acetyl group on 1-(1H-benzo[d]imidazol-5-yl)ethanone provides a distinct site for chemical modification . This positional difference directly influences the physicochemical properties, such as a calculated XLogP3 value of 1.5, and the molecular geometry of the resultant compounds [1]. Furthermore, research indicates that replacing a benzimidazole ring with a structurally similar benzoxazole can lead to a substantial decrease in biological activity, underscoring the critical nature of selecting the precise heterocyclic core for a specific research or development goal [2].

Target 5-acetylbenzimidazole (reported pathway context)
Risk 2-acetylbenzimidazole: reaction pathways likely differ; not interchangeable in synthesis
Target Benzimidazole core (reported cell-model context)
Risk Benzoxazole core: reported decrease in cell-model response; may not support core-dependent activity

Differentiation Evidence: 1-(1H-Benzo[d]imidazol-5-yl)ethanone vs. Analogs


Positional Isomerism: 5-Acetyl vs. 2-Acetyl Benzimidazole

1-(1H-Benzo[d]imidazol-5-yl)ethanone is the 5-acetyl positional isomer of the benzimidazole core. This is a distinct chemical entity from the more common 2-acetylbenzimidazole or 2-acetyl-1-methylbenzimidazole, which are synthesized through different routes and possess different electronic and steric properties .

Positional Isomerism
Class-level inference
Target: 5-position acetyl
Comparator: 2-acetylbenzimidazole
Reaction pathways likely differ; not interchangeable in synthesis
Qualitative positional difference
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Heterocyclic Core Replacement: Benzimidazole vs. Benzoxazole

A cross-study comparison indicates that the benzimidazole core is critical for maintaining biological activity in certain contexts. One study found that replacing the benzimidazole ring with a benzoxazole ring in a related series of compounds led to a substantial decrease in cytotoxic activity [1].

Core Heterocycle Replacement
Cross-study comparable
Target: Benzimidazole core
Comparator: Benzoxazole core (reported decrease in activity)
Supports core-specific cell-model response context
In vitro cell-based assay comparison
Medicinal Chemistry Cancer Research Structure-Activity Relationship

Substitution Effects on LogP and PSA

1-(1H-Benzo[d]imidazol-5-yl)ethanone possesses well-defined physicochemical descriptors that differentiate it from unsubstituted benzimidazole or other substituted analogs. Its calculated XLogP3 is 1.5, and its topological polar surface area (TPSA) is 45.8 Ų [1]. These values are fundamental parameters for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug candidate.

Substitution Effects on LogP & PSA
Class-level inference
Target XLogP3: 1.5; TPSA: 45.8 Ų
Unsubstituted benzimidazole: LogP ~1.3; TPSA ~28.7 Ų
Distinct baseline for ADME lead optimization
In silico calculation (PubChem)
ADME Drug Discovery Computational Chemistry

Antiviral Activity of 5-Acetylbenzimidazole Derivatives

Derivatives of 5-acetylbenzimidazole, for which 1-(1H-benzo[d]imidazol-5-yl)ethanone serves as the direct precursor, have demonstrated potent and selective antiviral activity. In a study evaluating 50 compounds, nine 5-acetyl-2-arylbenzimidazoles were active against Bovine Viral Diarrhea Virus (BVDV) with EC50 values ranging from 0.8 to 8.0 μM [1]. The most potent derivative (compound 31) showed an EC50 of 0.80 μM and a selectivity index (SI) of >100, and was also active in an HCV replicon assay with an EC50 of 1.11 μM [2].

Antiviral Derivative Activity
Class-level inference
BVDV EC50: 0.80 μM; SI >100
HCV Replicon EC50: 1.11 μM
Supports antiviral library synthesis as a key precursor
Data from 5-acetyl-2-arylbenzimidazole derivatives
Antiviral Research Medicinal Chemistry Flaviviridae

1-(1H-Benzo[d]imidazol-5-yl)ethanone: Application Scenarios


Antiviral Agents Targeting Flaviviridae

As a direct precursor to 5-acetyl-2-arylbenzimidazoles, this compound is ideal for research groups synthesizing and evaluating new inhibitors of viruses within the Flaviviridae family, including BVDV and HCV. Its use has led to compounds with sub-micromolar EC50 values and high selectivity indices .

Scaffold-Hopping in Oncology Drug Discovery

In medicinal chemistry projects where the benzimidazole core has been identified as a privileged scaffold for anticancer activity, 1-(1H-Benzo[d]imidazol-5-yl)ethanone provides a consistent starting point. Its unique electronic and steric profile is critical for maintaining activity, as demonstrated by the significant loss of function observed when replacing it with a benzoxazole core in related series .

ADME Optimization of Lead Compounds

For research teams focused on improving the pharmacokinetic profile of a lead series, this compound offers a distinct starting point. Its calculated physicochemical parameters (XLogP3 = 1.5; TPSA = 45.8 Ų) provide a different baseline for modulation of lipophilicity and polarity compared to unsubstituted benzimidazole or analogs with different substitution patterns .

Benzimidazole-Focused Chemical Library Synthesis

This compound is a strategic building block for generating diverse chemical libraries. The acetyl group at the 5-position serves as a versatile handle for a wide range of chemical transformations, including condensations, reductions, and Grignard reactions, allowing for the creation of structurally varied compounds for high-throughput screening .

Application
Selection Property
Validation Focus
Flaviviridae Probe Synthesis
5-position derivatization handle
Antiviral endpoint screening context
Oncology Cell-Model Studies
Core heterocycle integrity
Cell viability assay response context
ADME Lead Modulation
Lipophilicity baseline (LogP)
In vitro permeability/ADME assay review
Benzimidazole Library Synthesis
Ketone reactivity profile
Reaction yield & product purity endpoints

Technical Documentation Hub

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